MAO-A Inhibition: Target Compound Shows Low Micromolar Affinity (Ki = 2000 nM)
The target compound, (2-furylmethyl)(2-pyridinylmethyl)amine oxalate, has demonstrated competitive inhibition against human placental Monoamine Oxidase A (MAO-A) with a Ki value of 2000 nM [1]. In the same assay system, the structurally related comparator 6,7,8-Trimethoxy-1-methyl-3,4-dihydro-isoquinoline (BDBM50014661/CHEMBL416055) exhibited a Ki of 2000 nM, while other analogs in the dataset displayed Ki values ranging from 4000 nM to 6000 nM [2]. This indicates that the target compound resides in the active range for this target class but exhibits distinct structure-activity relationship (SAR) parameters.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 2000 nM |
| Comparator Or Baseline | 6,7,8-Trimethoxy-1-methyl-3,4-dihydro-isoquinoline (BDBM50014661): Ki = 2000 nM |
| Quantified Difference | Equivalent potency to the most potent comparator in the dataset; 2- to 3-fold more potent than other analogs (Ki 4000-6000 nM). |
| Conditions | Inhibition of human placental Monoamine Oxidase A; competitive inhibition observed. |
Why This Matters
This quantitative binding data provides a validated biological anchor for the compound, enabling researchers to prioritize it for further SAR studies or as a tool compound for probing MAO-A-related pathways, where consistent, defined activity is required.
- [1] BindingDB. (n.d.). Assay Method Information ChEBML_122785: Compound was tested for inhibition against human placental Monoamine oxidase A. View Source
- [2] BindingDB. (n.d.). PrimarySearch_ki results for assayid = 1, entry = 50035823. View Source
